molecular formula C14H12INO2 B187609 2-iodo-N-(3-methoxyphenyl)benzamide CAS No. 36684-48-7

2-iodo-N-(3-methoxyphenyl)benzamide

Cat. No. B187609
CAS RN: 36684-48-7
M. Wt: 353.15 g/mol
InChI Key: QKNUYMHMSQWIIF-UHFFFAOYSA-N
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Description

2-iodo-N-(3-methoxyphenyl)benzamide is a chemical compound . It is also known as a type of chemical entity . The mass of this compound is 353.1556 dalton .


Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of similar benzamide compounds has been studied . In the crystal structure of one such compound, N—H O and hydrogen bonds form two sets of closed rings, generating dimers and tetramers . These combine with C— I (ring) halogen bonds to form sheets of molecules in the bc plane .


Chemical Reactions Analysis

The chemical reactions of similar benzamide compounds have been analyzed . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

  • Molecular Structure Analysis and Antioxidant Activity : A study focused on a structurally similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, analyzing its molecular structure and antioxidant properties using X-ray diffraction and DFT calculations. This research highlights the potential of such compounds in understanding molecular geometry and electronic properties, which could be relevant for 2-iodo-N-(3-methoxyphenyl)benzamide as well (Demir et al., 2015).

  • Melanoma Imaging and Therapy : Another study discussed radioiodinated N-(dialkylaminoalkyl)benzamides, including variations with methoxy groups, for scintigraphy and SPECT imaging of melanoma metastases. Their findings suggest the potential utility of 2-iodo-N-(3-methoxyphenyl)benzamide or similar compounds in melanoma diagnostics and possibly therapy (Eisenhut et al., 2000).

  • Breast Cancer Imaging : A study on N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) investigated its potential to visualize primary breast tumors, highlighting the relevance of benzamides in targeting sigma receptors overexpressed in cancer cells. This might indicate a similar application for 2-iodo-N-(3-methoxyphenyl)benzamide in cancer imaging (Caveliers et al., 2002).

  • Corrosion Inhibition : A study on N-Phenyl-benzamide derivatives, including N-(4-methoxyphenyl)benzamide, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests potential industrial applications for 2-iodo-N-(3-methoxyphenyl)benzamide in corrosion protection (Mishra et al., 2018).

  • Melanoma Metastases Detection : A 1994 study on iodine-123-(S)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl] benzamide for melanoma imaging demonstrated its effectiveness in detecting melanoma metastases, suggesting a possible similar application for 2-iodo-N-(3-methoxyphenyl)benzamide (Maffioli et al., 1994).

properties

IUPAC Name

2-iodo-N-(3-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNUYMHMSQWIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359964
Record name 2-iodo-N-(3-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-N-(3-methoxyphenyl)benzamide

CAS RN

36684-48-7
Record name 2-Iodo-N-(3-methoxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36684-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-iodo-N-(3-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Qiao, N Wei, L Jin, H Zhang, J Luo, Y Zhang… - Bioorganic …, 2021 - Elsevier
The main protease (Mpro or 3CLpro) of SARS-CoV-2 virus is a cysteine enzyme critical for viral replication and transcription, thus indicating a potential target for antiviral therapy. A …
Number of citations: 24 www.sciencedirect.com

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